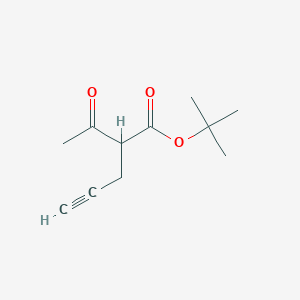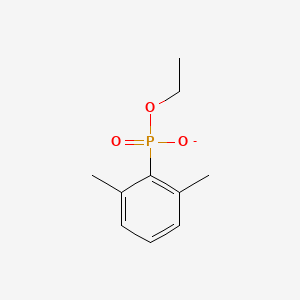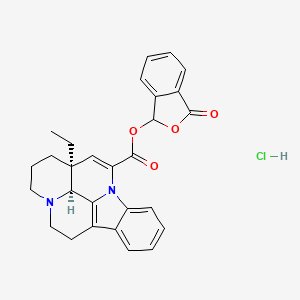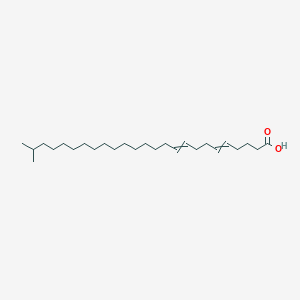
24-Methylpentacosa-5,9-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
24-Methylpentacosa-5,9-dienoic acid is a unique polyunsaturated fatty acid characterized by the presence of bis-methylene-interrupted Z-double bonds. This compound is primarily found in natural sources such as the fruits of gymnosperms, roots and leaves of Annonaceae and yew plants, microscopic fungi, insect pheromones, marine sponges, and cyanobacteria . It plays a significant role in various metabolic reactions and exhibits a broad spectrum of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 24-Methylpentacosa-5,9-dienoic acid involves the stereoselective formation of bis-methylene-interrupted Z-double bonds. One approach includes the formation of magnesacyclopentane, followed by acid hydrolysis to yield the desired diene . Another method involves the stereoselective hydrogenation of 1,5-diynes synthesized by successive formation of C–C bonds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the extraction from natural sources and subsequent purification processes to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 24-Methylpentacosa-5,9-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides, peroxides, and other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.
Substitution: Substitution reactions can occur at the double bonds, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, peroxides, and other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium or platinum is commonly used.
Substitution: Various halogens and other substituents can be introduced under specific conditions.
Major Products:
Aplicaciones Científicas De Investigación
24-Methylpentacosa-5,9-dienoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the behavior of polyunsaturated fatty acids and their derivatives.
Medicine: Its biological activities suggest potential therapeutic applications, particularly in developing new antimicrobial and antitumor agents.
Mecanismo De Acción
The mechanism of action of 24-Methylpentacosa-5,9-dienoic acid involves its interaction with specific molecular targets and pathways. The compound’s bis-methylene-interrupted Z-double bonds play a crucial role in its biological activity. These double bonds can interact with various enzymes and receptors, leading to the observed antimicrobial, antitumor, and other biological effects .
Comparación Con Compuestos Similares
24-Methylpentacosa-5,9-dienoic acid can be compared with other similar compounds, such as:
- 5,9-Hexadecadienoic acid
- 7,11-Octadecadienoic acid
- 14-Methylpentadeca-5,9-dienoic acid
Propiedades
Número CAS |
83474-17-3 |
|---|---|
Fórmula molecular |
C26H48O2 |
Peso molecular |
392.7 g/mol |
Nombre IUPAC |
24-methylpentacosa-5,9-dienoic acid |
InChI |
InChI=1S/C26H48O2/c1-25(2)23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26(27)28/h8,10,16,18,25H,3-7,9,11-15,17,19-24H2,1-2H3,(H,27,28) |
Clave InChI |
GCCXBHCBVGHCBF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCCCC=CCCC=CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-Ethylbutanoyl)carbamoyl]piperidine-1-carboxamide](/img/structure/B14416651.png)

![2-{[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]methyl}oxirane](/img/structure/B14416663.png)
![5-([1,1'-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole](/img/structure/B14416671.png)
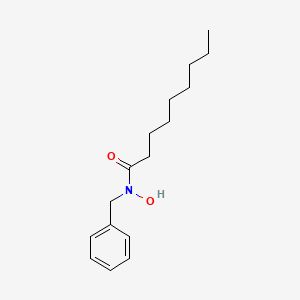
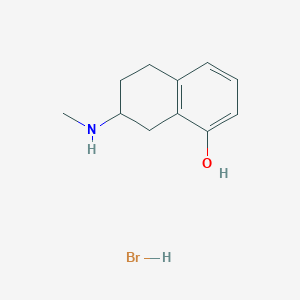
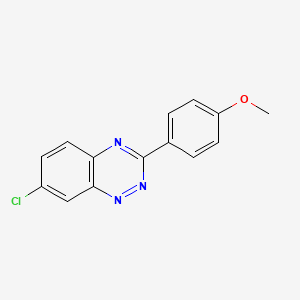
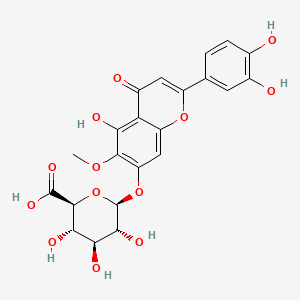
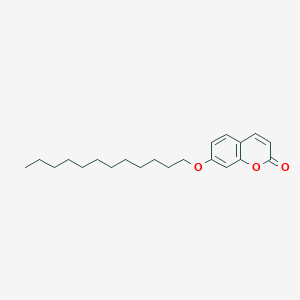

![2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate](/img/structure/B14416723.png)
